1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of ethyl, methyl, and trifluoroethyl groups attached to the pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-5-methyl-1H-pyrazole with 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, nucleophiles, and appropriate catalysts in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features but lacking the trifluoroethyl group.
1-methyl-5-aminopyrazole: Another pyrazole derivative with a methyl group instead of an ethyl group.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A related heterocyclic compound with different functional groups.
Uniqueness
1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-20-9(2)11(6-18-20)16-4-10-5-17-19(7-10)8-12(13,14)15/h5-7,16H,3-4,8H2,1-2H3 |
InChI Key |
FFRMTQRGOSWOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2)CC(F)(F)F)C |
Origin of Product |
United States |
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